5-(2,4-Dichlorophenyl)thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC16401797
Molecular Formula: C11H6Cl2OS
Molecular Weight: 257.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H6Cl2OS |
---|---|
Molecular Weight | 257.1 g/mol |
IUPAC Name | 5-(2,4-dichlorophenyl)thiophene-2-carbaldehyde |
Standard InChI | InChI=1S/C11H6Cl2OS/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H |
Standard InChI Key | ZFWCMMBAYDTFHL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CC=C(S2)C=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 5-(2,4-Dichlorophenyl)thiophene-2-carbaldehyde is C₁₁H₆Cl₂OS, with a molecular weight of 257.13 g/mol. The thiophene core, a five-membered aromatic ring containing sulfur, is substituted at the 5-position by a 2,4-dichlorophenyl group and at the 2-position by an aldehyde moiety. The dichlorophenyl group introduces steric bulk and electron-withdrawing effects, while the aldehyde serves as a reactive site for further chemical modifications.
Table 1: Key Physical and Chemical Properties
The compound’s planar structure facilitates π-π stacking interactions, which are critical in materials science applications such as organic semiconductors.
Synthesis Methodologies
Conventional Routes
This method, while efficient, poses significant safety challenges .
Advanced Synthesis Using Triphosgene
The patent CN102627627A details a safer alternative using triphosgene (a solid phosgene substitute) and N,N-dimethylformamide (DMF) . The reaction proceeds under mild conditions:
-
Low-Temperature Initiation: Thiophene and DMF are mixed at 0°C.
-
Triphosgene Addition: A triphosgene-chlorobenzene solution is gradually added.
-
Stepwise Heating: The mixture is warmed to 50°C and then 75–85°C to complete the reaction.
Table 2: Optimization of Triphosgene-Based Synthesis
Thiophene : Triphosgene : DMF | Yield (%) | Conditions |
---|---|---|
1 : 0.5 : 2.6 | 87 | Chlorobenzene, 85°C |
1 : 0.3 : 1.5 | 72 | Chlorobenzene, 75°C |
1 : 0.7 : 3.0 | 88 | Chlorobenzene, 85°C |
This method achieves yields exceeding 85% while minimizing environmental and safety risks .
Reactivity and Functionalization
Aldehyde Group Reactivity
The aldehyde moiety at the 2-position undergoes nucleophilic addition and condensation reactions. For example, it can form Schiff bases with amines, which are intermediates in pharmaceutical synthesis:
Electrophilic Aromatic Substitution
The electron-deficient thiophene ring facilitates electrophilic substitution at the 4- and 5-positions. Halogenation and nitration reactions have been reported for analogous compounds.
Compound | Activity (IC₅₀) | Target |
---|---|---|
5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde | 12.5 μM (CDK2) | Cell cycle regulation |
5-(2-Furyl)thiophene-2-carbaldehyde | 18.3 μM (DPPH) | Antioxidant |
Applications in Materials Science
Organic Electronics
The conjugated thiophene system enables applications in organic field-effect transistors (OFETs) and photovoltaic devices. The dichlorophenyl group improves electron mobility by reducing π-orbital overlap disruptions.
Metal-Organic Frameworks (MOFs)
The aldehyde group serves as a linker in MOFs, facilitating the construction of porous materials for gas storage and catalysis.
Future Research Directions
-
Pharmacological Profiling: Detailed in vitro and in vivo studies to validate anticancer and antimicrobial claims.
-
Material Optimization: Engineering derivatives with enhanced electron mobility for optoelectronic devices.
-
Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume